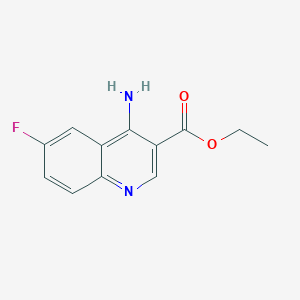

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate

Description

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative with a carboxylate ester group at position 3, an amino group at position 4, and a fluorine atom at position 4. This compound is structurally related to quinolone antibiotics and kinase inhibitors, where substituent patterns significantly influence biological activity and physicochemical properties. Its synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by halogenation and amination steps .

Properties

IUPAC Name |

ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFXFVPVCAYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651208 | |

| Record name | Ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018127-51-9 | |

| Record name | Ethyl 4-amino-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-6-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate has been extensively studied for its potential as an antibacterial, antiviral, and anticancer agent. Its unique structure enhances biological activity, making it a valuable candidate in drug development.

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial properties against various strains, including resistant bacteria. Modifications at specific positions on the quinoline ring can enhance its potency .

Antiviral Activity:

The compound has shown promising results in inhibiting viral replication, particularly against RNA viruses. Its mechanism may involve interference with viral RNA synthesis or protein translation processes .

Agriculture

Fluorinated quinolines like this compound are utilized in developing pesticides and herbicides. The incorporation of fluorine enhances the efficacy and stability of these compounds in agricultural applications .

Material Science

This compound serves as a building block for synthesizing advanced materials, including liquid crystals and dyes. Its unique chemical properties allow for the development of materials with tailored functionalities .

Antimicrobial Efficacy

A study published in Chemistry & Biology demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity. Compounds modified at the C8 position showed improved minimum inhibitory concentration (MIC) values against resistant strains of Staphylococcus aureus compared to Escherichia coli .

Antiviral Screening

Another investigation assessed the antiviral properties of similar quinoline derivatives against influenza viruses. Results indicated that compounds with higher lipophilicity exhibited better inhibition rates while maintaining low cytotoxicity levels .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA processes, leading to antimicrobial or antiviral effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 6, 7, and 8 of the quinoline core. These variations impact solubility, stability, and biological interactions.

Table 1: Comparative Analysis of Ethyl 4-Amino-6-Fluoroquinoline-3-Carboxylate and Analogs

*Similarity Index: Calculated via Tanimoto coefficient based on structural fingerprints .

Key Differences and Implications

Amino vs. Hydroxy Groups at Position 4: The amino group in the target compound increases basicity and hydrogen-bond donor capacity compared to hydroxy analogs (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate), which are more acidic and prone to deprotonation under physiological conditions .

Halogenation Patterns: Fluorine at position 6 improves metabolic stability and membrane permeability compared to chloro or trifluoromethyl substituents. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows stronger halogen bonding but reduced solubility .

Biological Activity: Derivatives with aryl amino groups (e.g., Ethyl 4-((2,4-difluorophenyl)amino)-7-ethoxy-6-substituted analogs) exhibit potent kinase inhibition due to π-π stacking and hydrogen-bond interactions with ATP-binding pockets .

Biological Activity

Ethyl 4-amino-6-fluoroquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, characterized by its unique structural features, including an amino group and a fluorine atom. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.24 g/mol. The presence of the fluorine atom significantly influences its biological activity by enhancing binding affinity to various biological targets.

The primary mechanism of action for this compound involves inhibition of bacterial DNA replication. It targets two key enzymes: DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA processes. In Gram-negative bacteria, DNA gyrase is primarily inhibited, while topoisomerase IV is the target in Gram-positive bacteria. This inhibition leads to the formation of a drug-enzyme-DNA complex that prevents DNA replication and transcription, ultimately resulting in bacterial cell death .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against various bacterial strains. Its efficacy can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

These results indicate that while this compound exhibits antimicrobial activity, it may require further optimization to enhance its potency against resistant strains.

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has shown promise in inhibiting viral replication in laboratory settings, particularly against RNA viruses. The exact mechanisms remain under investigation but may involve interference with viral RNA synthesis or protein translation processes .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Cyclization : The reaction of 4-amino-6-fluoroquinoline with ethyl chloroformate in the presence of a base (e.g., triethylamine) under controlled conditions.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

This synthetic route allows for the production of the compound on both laboratory and industrial scales, with optimization techniques employed to enhance yield and reduce costs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Chemistry & Biology demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some modified versions showing improved MIC values against resistant strains .

- Safety Profile : Research has indicated that while the compound shows promising antimicrobial properties, it may also exhibit side effects similar to other fluoroquinolones, including potential toxicity at higher concentrations .

- Hybridization Studies : Investigations into hybrid compounds combining this compound with other bioactive moieties have suggested enhanced biological activities, indicating that structural modifications can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-6-fluoroquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, similar quinoline derivatives are synthesized via condensation of substituted anilines with diethyl malonate using catalysts like piperidine, followed by fluorination and aminolysis . Optimization may involve adjusting temperature (e.g., 453 K for cyclization), solvent selection (e.g., ethyl acetate for crystallization), and catalyst loading . Purity is validated via chromatography (TLC, silica-gel columns) and spectroscopic techniques (NMR, IR) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Structural confirmation employs:

- X-ray crystallography : Software suites like SHELX or WinGX refine crystal structures, resolving bond lengths, angles, and displacement parameters .

- Spectroscopy : H/C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm), while IR confirms NH/CO stretches. Mass spectrometry (MS) verifies molecular ion peaks .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology :

- Antimicrobial screening : Agar diffusion or microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains, with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines to assess IC values, often compared to controls like doxorubicin .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity), assessing binding affinities and pose validation .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated quinolines?

- Methodology :

- Structural analogs : Compare substituent effects (e.g., chloro vs. fluoro groups) on activity using SAR (structure-activity relationship) studies .

- Experimental replication : Standardize assay protocols (e.g., consistent inoculum size in antimicrobial tests) to minimize variability .

- Meta-analysis : Aggregate data from multiple studies to identify trends, leveraging databases like PubChem or ChEMBL .

Q. How are crystallographic software tools (e.g., SHELXL) applied to refine the compound’s structure, and what challenges arise?

- Methodology :

- Data refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include handling twinned crystals or weak diffraction data .

- Validation : Tools like PLATON check for voids, missed symmetry, and overfitting. R-factor convergence (<5%) ensures reliability .

Q. What role do fluorine and amino substituents play in modulating the compound’s pharmacokinetic properties?

- Methodology :

- Lipophilicity studies : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Fluorine enhances metabolic stability, while the amino group improves solubility via protonation .

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.